molecular formula C16H13ClFN5O B2466702 5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 902557-04-4

5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2466702
CAS No.: 902557-04-4
M. Wt: 345.76
InChI Key: GHIORKCHCFIWGS-UHFFFAOYSA-N
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Description

5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the triazole ring or the aromatic substituents, potentially leading to the formation of hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential pharmacological activities. It may act as an inhibitor of specific enzymes or receptors, offering therapeutic benefits in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may inhibit or activate these targets, leading to a range of biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-(4-chlorophenyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-N-(4-fluorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-N-(4-methylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of substituents The presence of both the chlorophenyl and fluorobenzyl groups imparts distinct chemical and biological properties, differentiating it from other similar compounds

Properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c17-11-4-6-13(7-5-11)20-16(24)14-15(19)23(22-21-14)9-10-2-1-3-12(18)8-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIORKCHCFIWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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